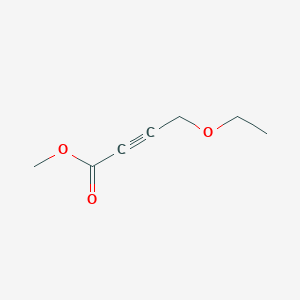
methyl 4-ethoxybut-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-ethoxybut-2-ynoate is an organic compound with the molecular formula C7H10O3 It is a derivative of but-2-ynoic acid, featuring an ethoxy group at the fourth carbon and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethoxybut-2-ynoate typically involves the esterification of 4-ethoxy-but-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification processes are scaled up for industrial synthesis, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: methyl 4-ethoxybut-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Formation of 4-ethoxy-but-2-ynoic acid or 4-ethoxy-2-butanone.
Reduction: Formation of 4-ethoxy-but-2-yn-1-ol.
Substitution: Formation of various substituted but-2-ynoic acid methyl esters.
Aplicaciones Científicas De Investigación
methyl 4-ethoxybut-2-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-ethoxybut-2-ynoate involves its interaction with various molecular targets. For instance, in hydrolysis reactions, the ester group is cleaved by nucleophilic attack, leading to the formation of carboxylic acids and alcohols. The ethoxy group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles .
Comparación Con Compuestos Similares
But-2-ynoic acid methyl ester: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Methoxy-but-2-ynoic acid methyl ester: Features a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
Uniqueness: methyl 4-ethoxybut-2-ynoate is unique due to the presence of both an ethoxy group and a methyl ester functional group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methyl 4-ethoxybut-2-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-10-6-4-5-7(8)9-2/h3,6H2,1-2H3 |
Clave InChI |
TUQIKRYVPVNXAK-UHFFFAOYSA-N |
SMILES canónico |
CCOCC#CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

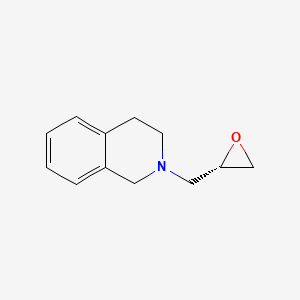
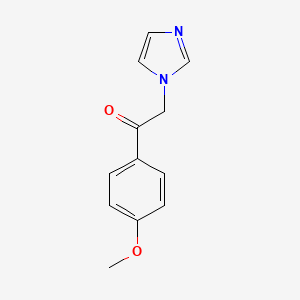
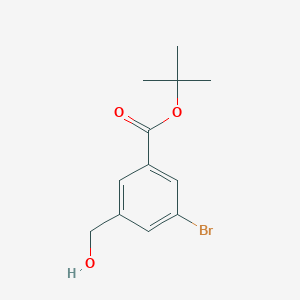
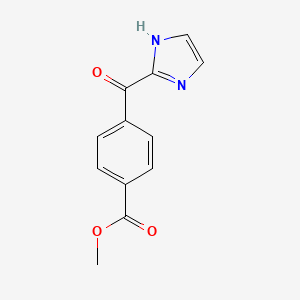
![2,4-Dichloro-3-(2,4,6-trifluorophenyl)-[1,8]naphthyridine](/img/structure/B8674214.png)
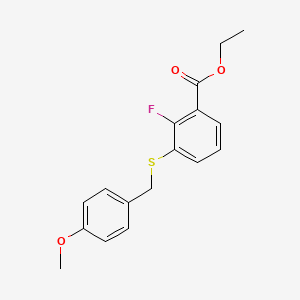
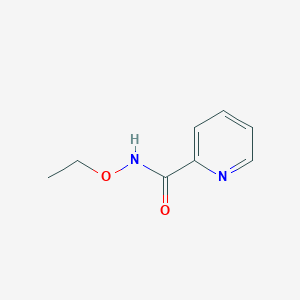
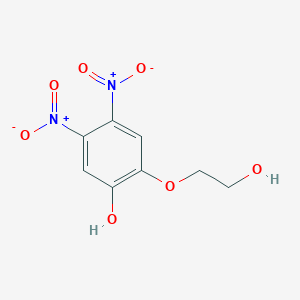
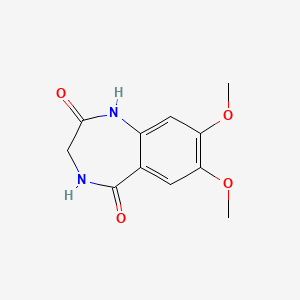
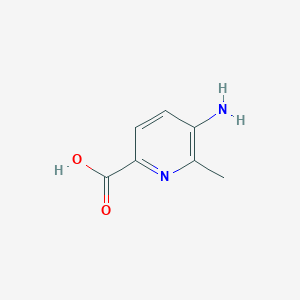
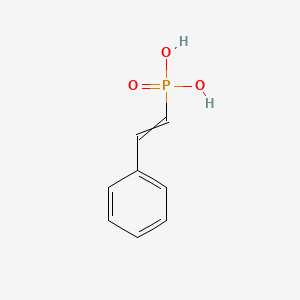
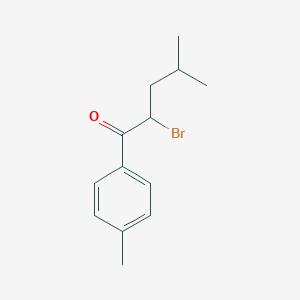
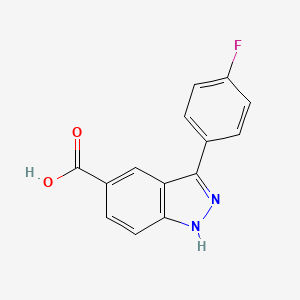
![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate sulfate](/img/structure/B8674278.png)
